Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate
Description
Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate is a synthetic organic compound characterized by a phenylacetate ester core substituted with a carbamothioylamino group at the para position. The carbamothioyl moiety is further modified with a 2,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents.
The compound’s structure combines a thioamide (carbamothioyl) group, known for hydrogen-bonding capabilities, with a methoxy-rich aromatic system, which may enhance solubility and modulate electronic properties. Its molecular weight and physicochemical properties can be inferred from analogs in the literature, as discussed below.
Properties
IUPAC Name |
methyl 2-[4-[(2,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-22-14-8-9-15(16(11-14)23-2)20-18(25)19-13-6-4-12(5-7-13)10-17(21)24-3/h4-9,11H,10H2,1-3H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNJQYXVBQHIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of 2,4-dimethoxyaniline with methyl 4-isothiocyanatobenzoate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamothioyl linkage .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares core features with several synthesized analogs (), including:
Key Observations :
- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, which may enhance resonance stabilization and solubility compared to the 4-methylphenyl group in Compound 23 or the sulfamoyl group in ’s analog . The carbamothioylamino linkage is common across all compounds, suggesting shared reactivity or binding modes in biological systems.
- Physical Properties :
- Compound 23 () has a melting point of 194–196°C, lower than other analogs in the same study (e.g., Compound 19 melts at 282–283°C) . This variability highlights how substituents influence crystal packing and intermolecular forces.
- The sulfamoyl derivative () has a molecular weight of 393.08 g/mol, slightly lower than the estimated ~406 g/mol of the target compound, reflecting differences in substituent mass .
Functional Implications
- For instance, Compound 23 showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its carbamothioyl and thiazolidinone moieties . The target compound’s dimethoxy groups could enhance membrane penetration or target affinity compared to chloro or methyl substituents.
Synthetic Accessibility :
Yields for similar compounds in range from 80–92% , suggesting efficient synthetic routes for carbamothioyl-linked phenylacetates. The target compound’s synthesis would likely follow analogous steps, with methoxy groups introduced via nucleophilic substitution or coupling reactions.
Electronic and Solubility Considerations
- In contrast, the sulfamoyl group in ’s compound introduces a charged sulfonamide group, which may improve aqueous solubility but reduce lipid membrane permeability .
- The methylphenyl group in Compound 23 provides hydrophobicity, which could favor binding to lipophilic enzyme pockets .
Biological Activity
Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H18N2O4S
- IUPAC Name : this compound
The structure features a carbamothioyl group, which is significant for its biological interactions, particularly in enzyme inhibition and cellular uptake.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with appropriate thioamide derivatives. The detailed synthetic pathway can be outlined as follows:
- Formation of Carbamothioyl Group : The reaction of 2,4-dimethoxyaniline with a thioamide precursor.
- Acetate Formation : The introduction of the acetate moiety through esterification.
Anticancer Properties
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.5 to 7.1 μM across different cell lines, including:
- HeLa (Cervical Cancer)
- A2780 (Ovarian Cancer)
- MCF-7 and MDA-MB-231 (Breast Cancer)
These findings indicate that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 0.5 |
| A2780 | 1.5 |
| MCF-7 | 3.0 |
| MDA-MB-231 | 7.1 |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with thiol groups in proteins, potentially inhibiting key enzymes involved in cancer progression.
- Cell Membrane Penetration : The chlorobenzyl group enhances cellular uptake, increasing the compound's efficacy.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the phenyl and carbamothioyl groups significantly impact biological activity. For instance:
- Substituents on the phenolic ring can enhance or diminish potency.
- The presence of electron-donating groups like methoxy increases activity compared to unsubstituted analogs.
Case Studies
- Study on Anticancer Activity : In a recent study published in MDPI, various derivatives of phenoxazine were compared to this compound. The results showed that modifications at specific positions on the phenoxazine ring led to enhanced activity against HDAC isoenzymes, suggesting potential pathways for further development of this compound derivatives as anticancer agents .
- Neuroprotective Properties : Another study indicated that compounds with similar structural motifs exhibited neuroprotective effects by inhibiting class II histone deacetylases (HDACs), which are implicated in neurodegenerative diseases . This suggests a broader therapeutic potential for this compound beyond oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Condensation : React 4-aminophenylacetic acid methyl ester with 2,4-dimethoxyphenyl isothiocyanate in anhydrous THF under nitrogen at 0–5°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and reaction time (12–16 hours) .
Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural validation using H/C NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-) identifies aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.8–3.9 ppm). The thiourea NH signal appears as a broad singlet (δ 10.2–10.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 375.12) .
- HPLC : Retention time (e.g., 8.2 minutes on a C18 column) ensures purity (>95%) .
Advanced Research Questions
Q. How does the thiourea moiety in this compound influence its biological activity, and what assays validate these effects?
- Methodological Answer :
- Mechanistic Insight : The thiourea group (-NH-CS-NH-) enables hydrogen bonding with enzyme active sites (e.g., urease or carbonic anhydrase), leading to inhibition. Competitive inhibition assays (Michaelis-Menten kinetics) quantify IC values .
- Biological Assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC = 12 µM against MCF-7) .
Q. What structure-activity relationship (SAR) trends are observed when modifying the phenyl ring substituents?
- Methodological Answer :
- Substituent Effects :
- 2,4-Dimethoxy Groups : Enhance lipophilicity (logP ~2.8) and membrane permeability, critical for CNS-targeted drugs .
- Fluorine or Chlorine Substitutions : Increase electronegativity, improving binding affinity to hydrophobic enzyme pockets (e.g., 20% higher inhibition with 4-F substitution vs. H) .
- Comparative Studies : Use molecular docking (AutoDock Vina) to compare binding scores of analogs with varied substituents .
Q. How do conflicting data on this compound’s solubility and bioavailability impact formulation strategies?
- Methodological Answer :
- Data Contradictions :
- Aqueous Solubility : Reported as 0.12 mg/mL (pH 7.4) in some studies but <0.05 mg/mL in others due to crystallinity variations .
- Resolution : Use amorphous solid dispersion (e.g., with PVP-VA64) to enhance solubility by 3–5× .
- Bioavailability Testing : Pharmacokinetic studies in rodents (IV vs. oral administration) quantify AUC and C differences .
Data Analysis & Contradictions
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted IC values (e.g., antitumor activity ranges: 10–25 µM).
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATCC cell lines, serum-free media) .
- Structural Verification : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphism effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
